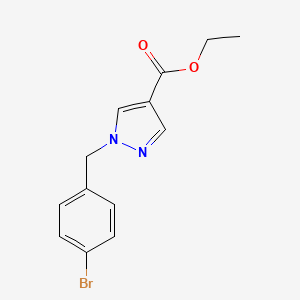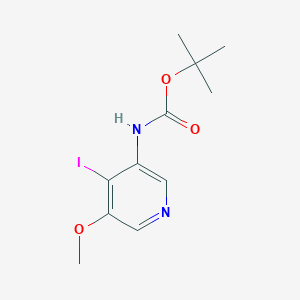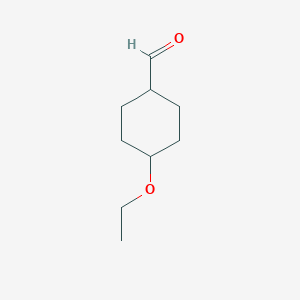
3-Piperidinyl(2-thienyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidinyl(2-thienyl)methanone hydrochloride, also known as 3-PPMHCl, is an organic compound that is used in various scientific experiments and research studies. It is a white crystalline solid with a molecular weight of 259.76 g/mol and a melting point of approximately 170°C. 3-PPMHCl has a wide range of applications in the field of chemistry, including its use as a reagent in organic synthesis and as a catalyst in various reactions. Its unique structure also makes it a useful tool for studying the mechanism of action of various drugs and compounds.
Aplicaciones Científicas De Investigación
Synthesis Techniques:
- A research study focused on synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using Piperidine-4-carboxylic acid and ethyl carbonochloridate. The process involved amidation, Friedel-crafts acylation, and hydration, yielding an overall yield of 62.4%. The structures of the intermediates and the target compound were confirmed through 1H NMR (Zheng, 2010).
Structural Characterization:
- The crystal and molecular structure of a derivative, 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was studied, providing insights into the chemical behavior of related compounds (Eckhardt et al., 2020).
- The structure of the adduct comprising 0.75 4-hydroxypiperidin-1-yl or 0.25 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was analyzed. The study detailed the dihedral angles and the intermolecular hydrogen bonding patterns, contributing to the understanding of the molecular geometry of similar compounds (Revathi et al., 2015).
Potential Therapeutic Applications:
- A new series of multifunctional amides were synthesized and analyzed for their enzyme inhibitory potentials and cytotoxicity, with a focus on Alzheimer's disease treatment. The study provided insights into the enzyme inhibition activity, hemolytic activity, chemoinformatic properties, and docking simulation results, showcasing the compound's relevance in therapeutic applications (Hassan et al., 2018).
- The title compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized for its thermal, optical, etching, structural properties, and theoretical calculations. The study provided a comprehensive analysis of the compound's stability, molecular interactions, and electronic parameters, contributing to its potential use in various applications (Karthik et al., 2021).
Propiedades
IUPAC Name |
piperidin-3-yl(thiophen-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8;/h2,4,6,8,11H,1,3,5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLBRCSQKBOMGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B1371660.png)






![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one](/img/structure/B1371670.png)

